

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BAY-1816032 Treatment

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Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B605927

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Introduction

BAY-1816032 is a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major regulator of mitosis, and also plays a role in DNA damage repair.[3][4] Inhibition of BUB1 kinase activity disrupts accurate chromosome segregation, leading to mitotic errors and subsequent cell death in cancer cells.[2][5] This has positioned BUB1 as a promising therapeutic target in oncology.[1][6]

Contrary to a potential misconception, **BAY-1816032** is a BUB1 inhibitor, not a direct Mcl-1 inhibitor. The induction of apoptosis by **BAY-1816032** is a downstream consequence of BUB1 inhibition, which can influence various signaling pathways, including the PI3K/Akt and ERK pathways, ultimately leading to a pro-apoptotic state.[7]

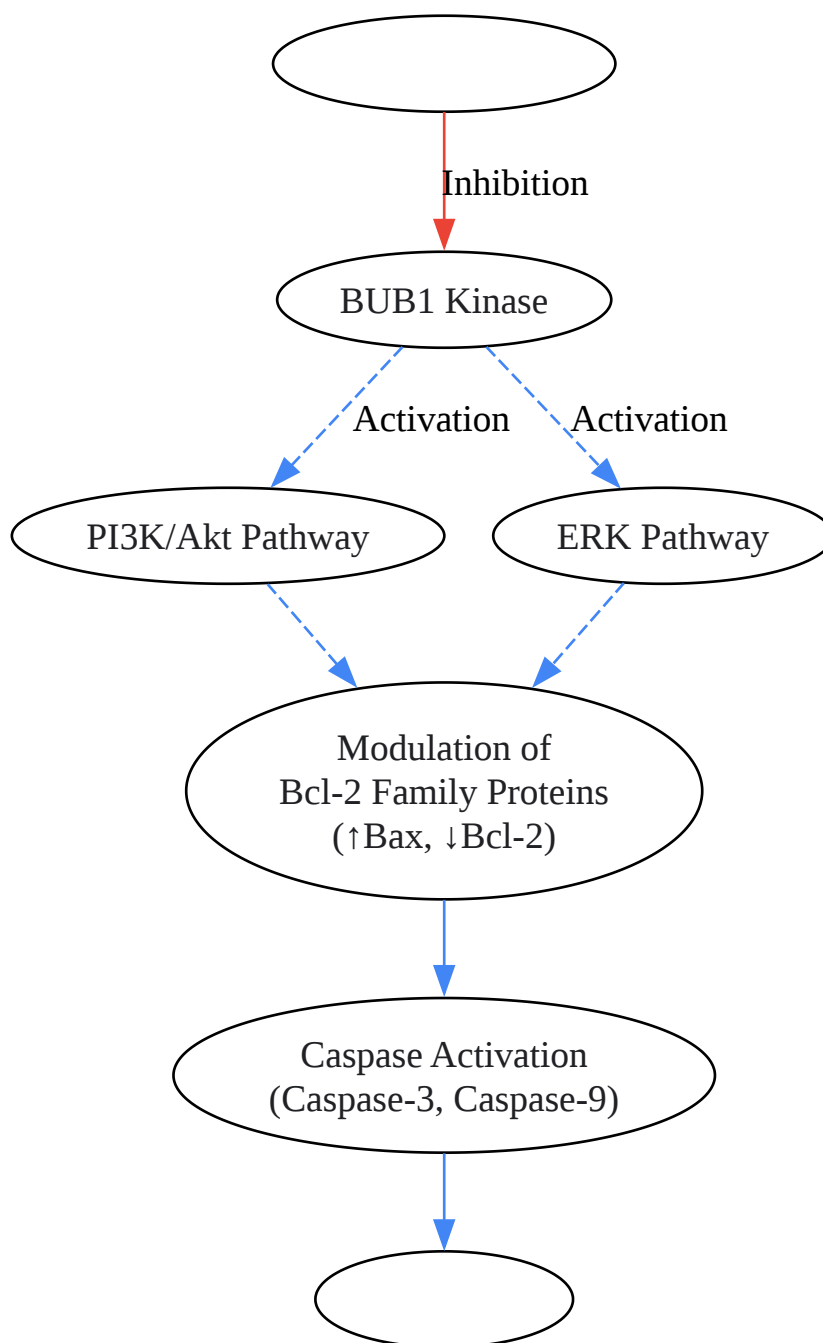
These application notes provide a comprehensive guide to analyzing apoptosis induced by **BAY-1816032** treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following table summarizes the quantitative data on apoptosis in osteosarcoma cell lines (Saos2 and U2OS) after 72 hours of treatment with **BAY-1816032**, as determined by flow cytometry.

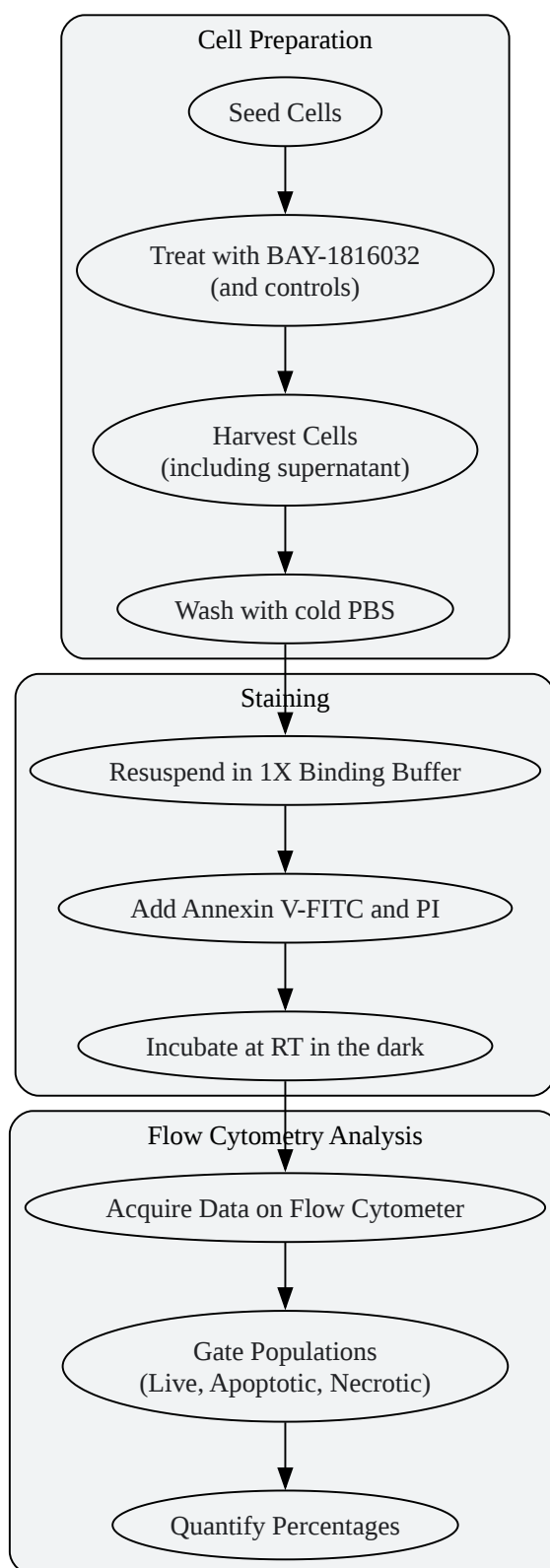
Cell Line	BAY-1816032 Concentration (μM)	Total Apoptosis Rate (%)
Saos2	0 (DMSO)	~5%
	2.5	~15%
	5	~25%
	10	~40%
U2OS	0 (DMSO)	~8%
	2.5	~18%
	5	~30%
	10	~45%
Data adapted from Zhang et al., 2021. [8]		

Signaling Pathway



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Experimental Workflow



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Experimental Protocols

Materials

- Cancer cell line of interest (e.g., Saos2, U2OS)
- **BAY-1816032** (and appropriate solvent, e.g., DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

Protocol for Apoptosis Analysis by Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Seeding and Treatment:

- Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
- Allow the cells to adhere overnight.
- Treat the cells with various concentrations of **BAY-1816032** (e.g., 0, 2.5, 5, 10 μ M) for the desired time period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

2. Cell Harvesting:

- Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes and save the cell pellet.
- Wash the adherent cells once with PBS.
- Add Trypsin-EDTA to detach the adherent cells.
- Once detached, add complete medium to neutralize the trypsin and combine these cells with the corresponding cell pellet from the supernatant collected in step 2.1.
- Centrifuge the combined cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet once with cold PBS.

3. Annexin V and Propidium Iodide Staining:

- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μ L of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer immediately after staining.
- Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
- Use an unstained cell sample to set the baseline fluorescence.

- Acquire data for at least 10,000 events per sample.
- Analyze the data using appropriate software. The cell populations can be distinguished as follows:
 - Live cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
 - Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies)

By following these protocols, researchers can effectively quantify the apoptotic effects of **BAY-1816032** and gain valuable insights into its mechanism of action.

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